
PD 161570
概要
説明
PD 161570は、ヒト線維芽細胞増殖因子受容体1(FGFR1)の強力なATP競合阻害剤です。 また、血小板由来成長因子受容体(PDGFR)、上皮成長因子受容体(EGFR)、c-Srcなどの他のチロシンキナーゼも阻害します
科学的研究の応用
Cancer Treatment
- Ovarian Carcinoma : PD-161570 has shown efficacy in inhibiting the growth of ovarian carcinoma cells by suppressing the constitutive phosphorylation of FGFR1. This inhibition leads to reduced cell proliferation in vitro .
- Nasopharyngeal Carcinoma : In studies involving nasopharyngeal epithelial cells, PD-161570 demonstrated a significant reduction in cell migration and invasion, highlighting its potential as a therapeutic agent against cancers driven by FGFR1 signaling .
- Small Cell Carcinoma : The compound has been identified as a selective hit in drug screens for small cell carcinoma, suggesting that it may be beneficial for patients with specific receptor tyrosine kinase dependencies .
Angiogenesis Inhibition
PD-161570 has been implicated in the inhibition of basic fibroblast growth factor (bFGF)-mediated angiogenesis. Studies indicate that it effectively reduces angiogenic responses in various models, making it a candidate for therapeutic strategies aimed at preventing tumor vascularization .
Bone Development and Disorders
Research indicates that PD-161570 can modulate signaling pathways involved in bone development. It has been shown to inhibit both bone morphogenetic protein (BMP) and transforming growth factor-beta (TGF-β) signaling pathways, which are critical in skeletal disorders . This application is particularly relevant for conditions like fibrodysplasia ossificans progressiva (FOP), where aberrant bone formation occurs.
Case Studies and Research Findings
作用機序
PD 161570は、FGFR1やその他のチロシンキナーゼのATP結合部位を競合的に阻害することによって作用を発揮します。 この阻害は、受容体と下流のシグナル伝達タンパク質のリン酸化を防ぎ、細胞増殖と生存を促進するシグナル伝達経路を阻害します . This compoundの分子標的には、FGFR1、PDGFR、EGFR、c-Srcが含まれます .
生化学分析
Biochemical Properties
PD 161570 interacts with several enzymes and proteins. It inhibits the PDGFR, EGFR, and c-Src tyrosine kinases with IC50 values of 310 nM, 240 nM, and 44 nM, respectively . It also inhibits PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation . These interactions play a crucial role in regulating many cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent fashion . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human FGF-1 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP to inhibit the FGF-1 receptor . It also inhibits the autophosphorylation of PDGF and FGF-1 receptor phosphorylation . These actions result in the inhibition of several tyrosine kinases, thereby affecting cellular function.
準備方法
PD 161570の合成は、ピリド[2,3-d]ピリミジン構造のコアを調製することから始まる複数のステップを含みます。合成経路には一般的に以下のステップが含まれます。
ピリド[2,3-d]ピリミジンコアの形成: これは、適切な出発物質を特定の条件下で反応させてコア構造を形成することを含みます。
置換反応: さまざまな置換基が置換反応によってコア構造に導入されます。
最終的な修飾: 最終生成物は、追加の修飾と精製ステップによって得られます.
化学反応の分析
PD 161570は、次のようないくつかの種類の化学反応を受けます。
酸化と還元: これらの反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。
置換反応: これらの反応で使用される一般的な試薬には、ハロゲンやその他の求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成をもたらす可能性があり、置換反応はさまざまな官能基を分子に導入することができます。
類似化合物との比較
PD 161570は、複数のチロシンキナーゼを高い効力で阻害する能力においてユニークです。類似の化合物には次のものがあります。
PD 166285: 異なる化学構造を持つ別のFGFR阻害剤.
PD 166866: FGFR1の選択的阻害剤.
PD 173074: FGFRおよび血管内皮成長因子受容体(VEGFR)の阻害剤.
これらの化合物と比較して、this compoundは、複数のチロシンキナーゼを高い効力で阻害する、より幅広い活性を示します .
生物活性
PD-161570 is a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically designed to target the FGF signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. This article provides a comprehensive overview of the biological activity of PD-161570, supported by data tables, case studies, and detailed research findings.
- Chemical Name : N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea
- Molecular Formula : C26H35Cl2N7O
- Purity : ≥97%
PD-161570 demonstrates potent inhibition of FGFR with an IC50 value of approximately 40 nM. It exhibits selectivity over other receptor tyrosine kinases such as PDGF receptor (IC50 = 262 nM) and EGFR (IC50 = 3700 nM) . The compound effectively inhibits FGFR receptor phosphorylation and suppresses the growth of A121 cells in vitro .
Inhibition of Cell Growth
In studies involving human ovarian carcinoma cells (A121), PD-161570 has been shown to inhibit cell growth by blocking the constitutive phosphorylation of FGFR . This property makes it a candidate for therapeutic applications in cancers where FGFR signaling is aberrant.
Developmental Studies
Research on chicken limb development revealed that PD-161570 affects skeletal formation. The treatment led to significant deformities in limb structures, such as the absence of the radius and deformations in metacarpal bones. These findings indicate that FGFR signaling is critical for proper limb development and that PD-161570 can disrupt this process at various developmental stages .
Case Studies
- Heterotopic Ossification (HO) : A study demonstrated that PD-161570 inhibited both BMP and TGF-β signaling pathways in models of HO. The compound effectively suppressed chondrogenesis in induced pluripotent stem cells derived from patients with fibrodysplasia ossificans progressiva (FOP), indicating its potential therapeutic role in managing this condition .
- Sensitivity in Cancer Models : In small cell carcinoma models, PD-161570 was identified as a potent inhibitor among several receptor tyrosine kinase inhibitors. It showed selective sensitivity in SCCOHT cell lines, highlighting its potential as a targeted therapy for specific cancer types .
Data Table: Biological Activity Summary
Activity | IC50 Value (nM) | Target |
---|---|---|
FGFR | 40 | Fibroblast Growth Factor |
PDGFR | 262 | Platelet-Derived Growth Factor |
EGFR | 3700 | Epidermal Growth Factor |
Phosphorylation Inhibition | 622 | FGFR Phosphorylation |
特性
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 161570 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192705-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。